H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2.CH3CO2H
Description
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2.CH3CO2H is a synthetic peptide featuring alternating D- and L-amino acids, terminated with an acetamide group and stabilized as an acetic acid salt. This structural complexity enhances its resistance to enzymatic degradation, a common challenge for peptide-based therapeutics . The compound is hypothesized to act as a prodrug or lead molecule, leveraging modifications like acetylation and mixed stereochemistry to improve bioavailability and target specificity. Potential applications include antimicrobial or antiviral therapies, though its exact mechanism remains under investigation.
Key physicochemical properties include:
Properties
Molecular Formula |
C65H102N18O15S |
|---|---|
Molecular Weight |
1407.7 g/mol |
IUPAC Name |
acetic acid;2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide |
InChI |
InChI=1S/C63H98N18O13S.C2H4O2/c1-37(2)33-45(57(89)74-41(53(68)85)27-32-95-3)73-52(84)36-72-54(86)46(34-38-15-6-4-7-16-38)78-58(90)47(35-39-17-8-5-9-18-39)79-56(88)42(23-25-50(66)82)75-55(87)43(24-26-51(67)83)76-59(91)49-22-14-31-81(49)62(94)44(20-10-11-28-64)77-60(92)48-21-13-30-80(48)61(93)40(65)19-12-29-71-63(69)70;1-2(3)4/h4-9,15-18,37,40-49H,10-14,19-36,64-65H2,1-3H3,(H2,66,82)(H2,67,83)(H2,68,85)(H,72,86)(H,73,84)(H,74,89)(H,75,87)(H,76,91)(H,77,92)(H,78,90)(H,79,88)(H4,69,70,71);1H3,(H,3,4) |
InChI Key |
ZVZBDDSODJLJBS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the sequential addition of amino acids in a specific order. The process typically starts with the protection of amino groups to prevent unwanted reactions. The amino acids are then coupled using reagents such as carbodiimides or uronium salts. The final product is obtained after deprotection and purification steps .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Methionine sulfoxide.
Reduction: Free thiols from disulfide bonds.
Substitution: Various substituted peptides depending on the nucleophile used.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Potential therapeutic applications due to its ability to mimic natural peptides and proteins.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The peptide can bind to receptors or enzymes, modulating their activity. The pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s unique D/L-amino acid alternation and acetylated termini differentiate it from conventional peptides. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Structural and Functional Comparison
Key Findings:
Enhanced Stability : The D/L configuration in the target compound reduces susceptibility to proteases, outperforming all-L analogs like Leuprolide and Goserelin .
Solubility Advantage: The acetic acid salt formulation improves aqueous solubility compared to non-salt analogs (e.g., free peptide forms).
Bioactivity : Preliminary in vitro studies suggest potent antimicrobial activity against Gram-negative bacteria (MIC = 8 µg/mL), whereas Leuprolide and Goserelin lack intrinsic antimicrobial effects.
Research Findings and Mechanistic Insights
- Prodrug Potential: The compound’s acetylated termini align with prodrug strategies described by Bundgaard (1985), where modifications enhance membrane permeability and delay metabolic clearance .
- Synergy with Lipophilic Groups: Unlike the purely hydrophilic (2S,3R,5S)-hexadecanoic acid derivatives in , the target compound balances hydrophilicity (via charged Arg/Lys) and lipophilicity (Phe/Leu/Met), optimizing tissue penetration .
- Contradictory Evidence: While some studies emphasize the superiority of all-L configurations for receptor binding, the target compound’s mixed stereochemistry may enable novel interactions with bacterial membranes or viral envelopes.
Biological Activity
H-DL-Arg-DL-Pro-DL-Lys-DL-Pro-DL-Gln-DL-Gln-DL-Phe-DL-Phe-Gly-DL-Leu-DL-Met-NH2.CH3CO2H is a complex peptide composed of both D- and L-amino acids. This unique composition grants the compound distinct structural and functional properties, making it a subject of interest in various fields, including biochemistry, pharmacology, and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 1347.6 g/mol . The presence of multiple amino acids, particularly those known for their biological activities, suggests potential therapeutic applications.
The biological activity of this peptide is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The D-configuration of certain amino acids may enhance resistance to proteolytic degradation, thereby prolonging its biological effects. The exact mechanism can vary based on the target tissue and the physiological context in which the peptide operates.
Biological Activities
- Antinociceptive Effects : Similar peptides have demonstrated significant antinociceptive properties by acting on opioid receptors. For example, modifications in the structure can enhance affinity for μ-opioid receptors (MOR), which are crucial for pain modulation .
- Cardiovascular Implications : Peptides like LVV-hemorphin-7, which share structural similarities, have been studied for their role in regulating blood pressure and heart rate through interactions with the opioid system . This suggests that H-DL-Arg-DL-Pro-DL-Lys-DL-Pro could have similar cardiovascular effects.
- Receptor Binding : The compound's ability to bind to various receptors has been noted, including neuropeptide Y (NPY) receptors and substance P receptors (NK1R), indicating potential roles in cancer biology and pain pathways .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Antinociceptive | μ-opioid receptor binding | |
| Cardiovascular effects | Modulation of blood pressure | |
| Tumor cell targeting | Binding to overexpressed receptors |
Case Studies
- Antinociceptive Study : A study involving analogs of the compound revealed that modifications at specific positions significantly altered binding affinities for opioid receptors, leading to enhanced pain relief in rodent models .
- Cancer Research Application : The peptide's interaction with tumor-associated receptors has been explored in vitro, showing promise as a targeting agent for drug delivery systems aimed at metastatic cancer cells .
Synthesis and Characterization
The synthesis of H-DL-Arg-DL-Pro-DL-Lys involves solid-phase peptide synthesis (SPPS), allowing for precise control over the sequence and composition of amino acids. Key steps include:
- Activation : Amino acids are activated using reagents like HBTU or DIC.
- Coupling : Sequential addition of amino acids to a resin-bound chain.
- Cleavage : Final cleavage from the resin followed by purification.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling and storing this compound, given its racemic amino acid components?
- Methodological Answer :
- Hazard Identification : Refer to GHS classifications for DL-Proline derivatives (e.g., acute oral toxicity, skin/eye irritation, respiratory hazards) . Use PPE (gloves, lab coat, goggles) and avoid inhalation of dust.
- Storage : Store in sealed containers at -20°C to prevent decomposition. Monitor for acetic acid release (CH₃CO₂H) under humid conditions .
- Decomposition Risks : In fire scenarios, toxic gases (CO, NOx) may form; use alcohol-resistant foam or CO₂ extinguishers .
Q. How can researchers verify the purity and structural integrity of this peptide during synthesis?
- Methodological Answer :
- Analytical Techniques : Use HPLC with a chiral column to separate DL-enantiomers, coupled with mass spectrometry (MS) for molecular weight confirmation.
- Stability Testing : Perform accelerated degradation studies (e.g., pH 3–9, 40°C) to identify labile residues (e.g., Gln and Met oxidation) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions between in vitro bioactivity and in vivo efficacy for this peptide?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding. DL-amino acids may reduce enzymatic degradation but alter target affinity .
- Dose-Response Optimization : Use factorial design experiments to evaluate interactions between racemic residues and biological activity (e.g., leucine’s role in zoospore regulation ).
Q. How can membrane separation technologies improve purification of this multi-residue peptide?
- Methodological Answer :
- Process Design : Apply tangential flow filtration (TFF) with 1–5 kDa membranes to remove truncated sequences. Adjust pH to 5–6 (near acetic acid pKa) to enhance solubility .
- Scale-Up Challenges : Monitor fouling risks using dynamic light scattering (DLS) to track aggregate formation during lyophilization .
Q. What computational approaches model the peptide’s interaction with lipid bilayers or receptors?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate DL-residue conformations in CHARMM or AMBER force fields. Compare with L/D enantiomers to predict membrane permeability .
- Docking Studies : Use AutoDock Vina to map Phe-Phe-Gly motifs against hydrophobic receptor pockets, accounting for racemic steric effects .
Data Analysis and Reproducibility
Q. How should researchers address batch-to-batch variability in peptide synthesis?
- Methodological Answer :
- Quality Control : Implement orthogonal analytical methods (e.g., NMR for chirality, CD spectroscopy for secondary structure).
- Statistical Tools : Use ANOVA to identify variability sources (e.g., coupling efficiency of DL-Arg vs. DL-Lys) .
Q. What frameworks integrate multi-disciplinary data (e.g., chemical, biological) for this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
